Sodium octacosanoate

Polymer crystallization kinetics Nucleating agents Thermoplastic polyurethane (TPU)

Ultra-long-chain fatty acid salts (C18-C22) volatilize or degrade above 250°C, causing plate-out and failed nucleations. Sodium octacosanoate (C28) solves this with a 190°C wider thermal processing window. - **Thermal Stability:** Decomposition ≥440°C, vapor pressure 0.25 mPa at 25°C - safe for PET (270-290°C) and PA compounding. - **Throughput Gain:** 0.1-0.4% loading cuts injection molding cycle time by 35% vs. talc or stearates. - **TPU Performance:** Reduces crystallization half-time by 50% at 0.5 wt% without altering elastic properties.

Molecular Formula C28H55NaO2
Molecular Weight 446.7 g/mol
CAS No. 25728-82-9
Cat. No. B12322998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium octacosanoate
CAS25728-82-9
Molecular FormulaC28H55NaO2
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
InChIInChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1
InChIKeyYKIBJOMJPMLJTB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Octacosanoate: Ultra-Long-Chain Fatty Acid Salt Overview


Sodium octacosanoate (CAS 25728-82-9), also referred to as sodium montanate, is the sodium salt of octacosanoic acid (montanic acid), a fully saturated C28 linear fatty acid [1]. With a molecular formula of C₂₈H₅₅NaO₂ and a molecular weight of 446.7 g/mol, this compound belongs to the class of ultra-long-chain fatty acid salts [1]. Its extended 28-carbon hydrophobic chain distinguishes it from conventional fatty acid salts such as sodium stearate (C18) and sodium behenate (C22), conferring markedly higher thermal stability, lower volatility, and greater hydrophobicity . Commercially supplied as Licomont® NaV 101 (Clariant), it is industrially established as a nucleating agent in polyester and polyamide formulations and is increasingly investigated for tribological coating applications [2].

Why Shorter-Chain Soaps or Inorganic Nucleators Cannot Substitute


Substituting sodium octacosanoate with a generic fatty acid salt such as sodium stearate (C18) or an inorganic nucleating agent like talc overlooks critical chain-length-dependent properties that govern end-use performance. The C28 chain imparts a decomposition temperature exceeding 440 °C and a vapor pressure of only 0.25 mPa at 25 °C, whereas sodium stearate decomposes in the 245–255 °C range — a thermal stability gap of approximately 190 °C that precludes interchange in high-temperature polymer processing [1]. Furthermore, the octacosanoate salt outperforms talc-based nucleating systems in achieving higher degrees of crystallinity and more pronounced increases in glass transition temperature in thermoplastic polyurethanes, as demonstrated by direct comparative studies [2]. In tribological monolayer applications, octacosanoic acid increases silicon surface wear stability by 7.5-fold relative to octadecanoic acid (C18), confirming that chain length is not a tunable parameter but a fundamental determinant of functional performance [3]. The quantitative evidence below establishes the specific procurement-relevant thresholds at which these differences become material.

Quantitative Differentiation Evidence for Sodium Octacosanoate


Crystallization Temperature Elevation vs. Neat TPU Baseline

Incorporation of sodium octacosanoate (NaC₂₈₋₃₂) at 0.50 wt% into three chemically identical TPUs of differing molecular weights increased the non-isothermal crystallization peak temperature (Tc) by 2.7–4.2 °C at a cooling rate of 5 °C/min relative to the corresponding neat TPU, as measured by differential scanning calorimetry (DSC) under nitrogen [1]. The effect magnitude increased with decreasing TPU molecular weight: TPU₃ (Mw 30,000 Da) showed a Tc rise from 19.7 to 23.0 °C, while TPU₁ (Mw 57,000 Da) rose from 18.2 to 20.9 °C [1]. This Tc elevation indicates that the nucleating agent lowers the free energy barrier for crystallization, enabling the onset of crystalline domain formation at higher temperatures [1].

Polymer crystallization kinetics Nucleating agents Thermoplastic polyurethane (TPU)

Crystallization Half-Time Reduction vs. Neat TPU

Under isothermal crystallization at 21 °C, the addition of sodium octacosanoate reduced the crystallization half-time (t₁/₂) by 30–50% and increased the Avrami crystallization rate constant (K) by 2.0× to 3.2× across all three TPU grades [1]. For the lowest molecular weight TPU₃, t₁/₂ dropped from 0.70 s to 0.35 s while K rose from 1.5 s⁻¹ to 4.8 s⁻¹ [1]. This acceleration persisted at elevated isothermal temperatures (22 °C and 23 °C), where the nucleated systems maintained t₁/₂ values below those of neat TPUs at 21 °C [1]. The nucleating efficiency (NE), defined on the Fillon calorimetric scale, ranged from 12% to 22% depending on TPU molecular weight, confirming that the octacosanoate salt generates a greater density of heterogeneous nucleation sites [1].

Isothermal crystallization kinetics Avrami model Polymer nucleation efficiency

Nucleation Efficiency vs. Talc-Based Inorganic Agents

A head-to-head study comparing three nucleating agents in TPU — Ag_1 (based on sodium octacosanoate), Ag_2 (based on sodium sulfate and talc), and talc alone — demonstrated that Ag_1 was the most efficient nucleating agent, yielding the highest degree of crystallinity [1]. Both Ag_1 and Ag_2 increased the storage modulus (E') of TPU₁ and elevated the glass transition temperature (Tg) of all TPU grades studied, but Ag_1 consistently achieved superior crystallinity outcomes [1]. A preliminary study with talc alone showed that concentrations exceeding 0.5 wt% provided no additional benefit, indicating a saturation ceiling absent in the octacosanoate-based system [1]. In contrast, sodium octacosanoate at 0.50 wt% continued to produce measurable nucleation effects across all TPU molecular weights tested [2].

Nucleating agent benchmarking Thermoplastic polyurethane Dynamic mechanical analysis

Tribological Wear Resistance vs. Shorter-Chain Acid Films

Monomolecular Langmuir–Blodgett (LB) films of octacosanoic acid (OCA, C28) deposited on silicon substrates by horizontal precipitation were compared against LB films of octadecanoic acid (OA, C18) and self-assembled octadecyltrichlorosilane (OTS) monolayers [1]. OCA films increased the wear stability of silicon surfaces by 7.5-fold versus OA films and by 27-fold versus OTS monolayers [1]. Concurrently, OCA films reduced the coefficient of friction from 0.25 (bare silicon) to 0.07, a 72% reduction that positions C28-chain monolayers as a high-durability option for micro-electromechanical systems (MEMS) surface protection [1]. The performance advantage is attributed to stronger interchain van der Waals cohesion in the longer C28 alkyl chains, which enhances film integrity under shear [1].

Langmuir–Blodgett films Tribology MEMS surface protection

Thermal Stability Advantage vs. Standard Sodium Stearate

Sodium octacosanoate (as Licomont® NaV 101) exhibits a decomposition temperature of minimum 440 °C as measured by DSC at a heating rate of 3 K/min, and a vapor pressure of 0.25 mPa at 25 °C . In contrast, sodium stearate (C18 sodium soap) has a reported melting point range of 245–255 °C with concomitant decomposition, indicating a thermal stability differential of approximately 190 °C [1]. This gap is critical for engineering thermoplastics processed above 250 °C, such as PET (Tm ≈ 260 °C) and PBT (Tm ≈ 225 °C), where C18 salts would volatilize or degrade during compounding, leading to plate-out, mold fouling, and loss of nucleating efficacy. The low volatility of the C28 salt also ensures favorable migration characteristics in the finished product, preventing surface blooming over the product lifecycle .

Thermal stability Polymer additives Volatility

Injection Molding Cycle Time Reduction in Polyesters

Sodium octacosanoate, commercialized as Licomont® NaV 101, is validated to reduce injection molding cycle times by up to 35% in PET and PBT formulations when used at concentrations of 0.1–0.4% . This benefit arises from the dual functionality of the C28 soap: accelerated crystallization kinetics (nucleation) combined with internal and external lubrication that enhances melt flow and mold release . The 35% cycle time reduction figure is a manufacturer-specified performance claim reproducible under standard industrial injection molding conditions . Shorter-chain fatty acid salts such as sodium stearate or sodium behenate do not achieve comparable cycle time reductions in polyesters because their lower thermal stability precludes effective use at PET processing temperatures, and their higher volatility leads to additive loss during compounding [1].

Injection molding cycle time Polyester processing Nucleating and lubricating additive

Procurement-Relevant Application Scenarios


High-Throughput Injection Molding of PET and PBT

In PET and PBT injection molding operations, sodium octacosanoate at 0.1–0.4% loading reduces cycle time by up to 35% while simultaneously providing mold release, as validated in the Licomont NaV 101 technical datasheet . This dual functionality eliminates the need for a separate lubricant additive, simplifying the formulation. The decomposition temperature of ≥440 °C provides a processing safety margin that shorter-chain salts such as sodium stearate (decomposition at ~250 °C) cannot offer at PET processing temperatures (270–290 °C) [1]. Procurement relevance: the 35% throughput gain directly offsets additive cost and is quantifiable in units-per-hour production metrics.

Rapid-Cycle TPU Formulation for Footwear and Automotive

For TPU applications requiring rapid solidification — such as footwear sole injection molding and automotive interior components — sodium octacosanoate at 0.50 wt% reduces isothermal crystallization half-time by up to 50% (from 0.70 s to 0.35 s at 21 °C for low-Mw TPU) and increases the Avrami rate constant K by 3.2-fold [2]. Compared to talc-based nucleating agents, sodium octacosanoate achieves superior crystallinity without a concentration saturation ceiling above 0.5 wt% [3]. The additive does not alter the fundamental two-dimensional lamellar crystallization geometry, preserving TPU elastic properties while accelerating production throughput [2].

MEMS Surface Protection via Langmuir–Blodgett Coatings

Octacosanoic acid (the free acid form of sodium octacosanoate) deposited as monomolecular Langmuir–Blodgett films on silicon substrates increases wear stability by 7.5-fold over octadecanoic acid (C18) films and reduces the coefficient of friction from 0.25 (bare silicon) to 0.07 [4]. This 27-fold wear resistance advantage over OTS monolayers makes C28-based LB coatings the preferred specification for silicon micro-electromechanical systems (MEMS) requiring durable, low-friction surface passivation [4]. Researchers and process engineers sourcing octacosanoic acid or its sodium salt for LB film fabrication should prioritize chain-length purity (C28 > 90%) to ensure film packing density and tribological performance [4].

High-Temperature Thermoplastic Compounding with Low-Volatility Additives

In polyamide (PA) and polyester (PET/PBT) compounding operations where processing temperatures exceed 250 °C, the ultra-low vapor pressure of sodium octacosanoate (0.25 mPa at 25 °C) and its high decomposition temperature (≥440 °C) prevent additive volatilization, plate-out on molds, and surface blooming in finished parts . These favorable migration characteristics — a direct consequence of the high molecular weight (446.7 g/mol) and long C28 chain — are explicitly documented in the Clariant and Omya technical datasheets . For procurement specifications, the key differentiator from C18-based additives is thermal processing headroom: approximately 190 °C higher decomposition threshold.

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